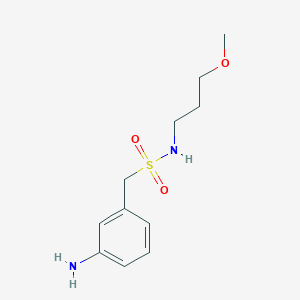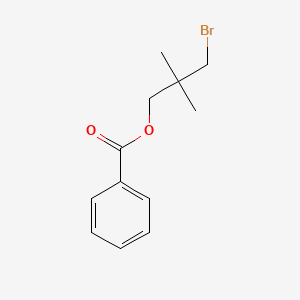
3-Bromo-2,2-dimethylpropyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,2-dimethylpropyl benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzoate ester functional group attached to a 3-bromo-(2,2-dimethyl)propyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropyl benzoate typically involves the esterification of benzoic acid with 3-bromo-(2,2-dimethyl)propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,2-dimethylpropyl benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromo-(2,2-dimethyl)propyl moiety can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 3-bromo-(2,2-dimethyl)propanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in polar solvents such as water or alcohols.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with hydroxide ions yields 3-hydroxy-(2,2-dimethyl)propyl benzoate.
Ester Hydrolysis: The major products are benzoic acid and 3-bromo-(2,2-dimethyl)propanol.
Oxidation: The products vary based on the oxidizing agent and reaction conditions, but may include carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
3-Bromo-2,2-dimethylpropyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals or as a model compound in drug development.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,2-dimethylpropyl benzoate depends on its reactivity and the context in which it is used. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-(2,2-dimethyl)propyl benzoate: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-(2,2-dimethyl)propyl benzoate: Similar structure but with an iodine atom instead of bromine.
2-Bromo-(2,2-dimethyl)propyl benzoate: Similar structure but with the bromine atom at a different position.
Uniqueness
3-Bromo-2,2-dimethylpropyl benzoate is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the benzoate ester group also imparts distinct chemical properties, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C12H15BrO2 |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
(3-bromo-2,2-dimethylpropyl) benzoate |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,8-13)9-15-11(14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clave InChI |
AMEMOSFPTQJWCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC(=O)C1=CC=CC=C1)CBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

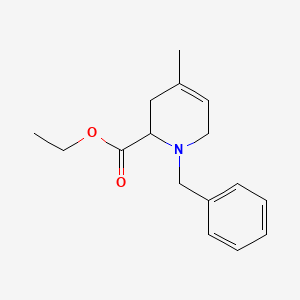
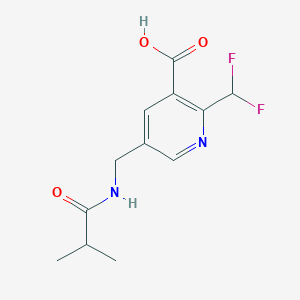
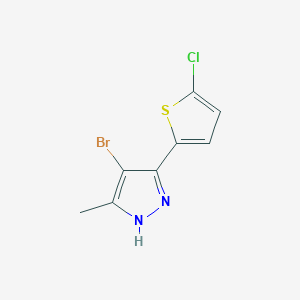
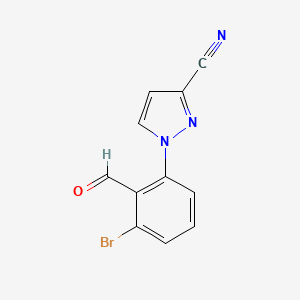
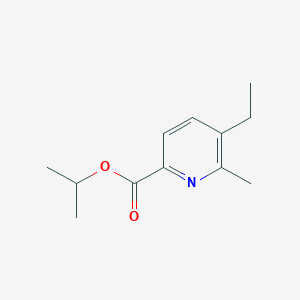
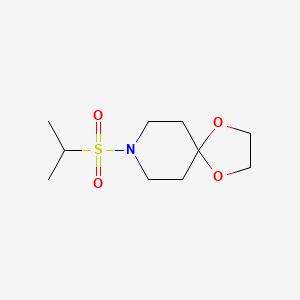
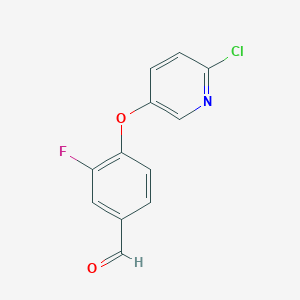
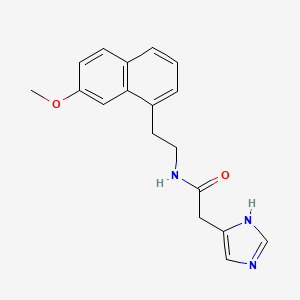
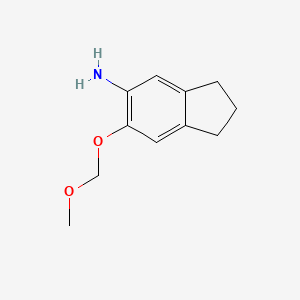
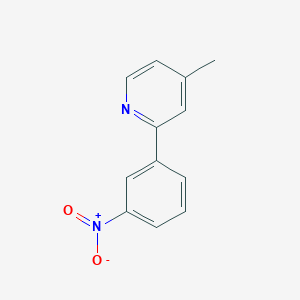
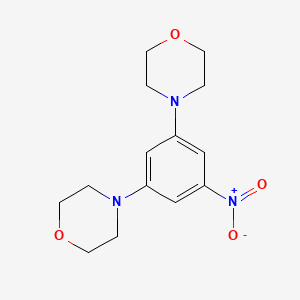
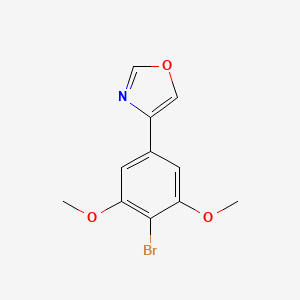
![2-[2-(3-Benzyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-1-yl]ethyl acetate](/img/structure/B8287307.png)
